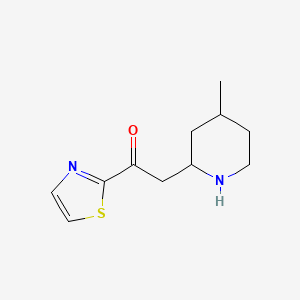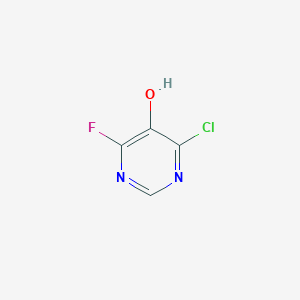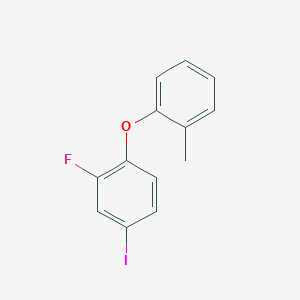
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol: is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring of glycidol by the amino group of 2-chloro-4-fluoroaniline under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential anticancer properties.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-Amino-1-phenylethanol: Lacks the chloro and fluoro substituents on the phenyl ring.
2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but without the fluorine atom.
2-Amino-1-(2-fluorophenyl)ethanol: Similar structure but without the chlorine atom.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
特性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChIキー |
MJUPJVGXVPDJCO-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)O |
正規SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)



![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)

![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)


